Bromotrifluoromethane, commonly referred to by the code numbers Halon 1301, R13B1, Halon 13B1 or BTM, is an organic halide with the chemical formula CBrF3 . It has been used in various fields for different purposes:
Bromotrifluoromethane, with the chemical formula CBrF₃, is a colorless and odorless gas. It is commonly known under various names, including Halon 1301 and Freon 13B1. The compound was first synthesized in 1946 through the reaction of hydrogen-containing fluorocarbons with molecular bromine at elevated temperatures (40–50 °C) by researchers T. J. Brice, W. H. Pearlson, and J. H. Simons at Pennsylvania State College . With a molecular weight of 148.91 g/mol, bromotrifluoromethane has a boiling point of approximately -72 °F (-58 °C) and a melting point of -267 °F (-166 °C) .
While less toxic than some alternatives, bromotrifluoromethane can be hazardous if inhaled in high concentrations. It acts as an asphyxiant by displacing oxygen in the lungs. Prolonged exposure to the liquid form can cause frostbite due to rapid evaporation []. Due to its ozone-depleting potential, the production and use of bromotrifluoromethane are restricted by international agreements like the Montreal Protocol.
These reactions highlight its reactivity profile and potential applications in synthetic chemistry.
Bromotrifluoromethane exhibits significant health hazards. Exposure to its vapors can cause dizziness or asphyxiation, particularly in confined spaces . The compound is known to be an ozone-depleting agent, leading to its phase-out under the Montreal Protocol due to environmental concerns . Its extreme toxicity necessitates limited human exposure.
The primary synthesis method for bromotrifluoromethane involves the reaction of hydrogen-containing fluorocarbons with molecular bromine at moderate temperatures. An alternative method includes a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide . These methods underscore its accessibility in laboratory settings.
Bromotrifluoromethane has been utilized in several applications:
Research indicates that bromotrifluoromethane interacts with various chemicals, leading to significant thermal reactions when mixed with metals like aluminum . Additionally, it has been studied for its reactions with other halogenated compounds, providing insights into its behavior in complex mixtures.
Bromotrifluoromethane shares similarities with several other halogenated hydrocarbons. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Trichlorofluoromethane | CCl₃F | Used as a refrigerant; ozone-depleting agent |
Dichlorodifluoromethane | CCl₂F₂ | Common refrigerant; less potent ozone-depleting agent |
Trifluoroacetic acid | CF₃COOH | Used in organic synthesis; not primarily a refrigerant |
Perfluoroalkanes | CnF₂n+2 | Non-toxic alternatives for refrigeration |
Uniqueness of Bromotrifluoromethane: Unlike many similar compounds, bromotrifluoromethane's unique combination of bromine and fluorine makes it particularly effective as a fire suppressant but also poses significant environmental risks due to its ozone-depleting potential.
Bromotrifluoromethane, with the molecular formula CF₃Br, is composed of a central carbon atom tetrahedrally coordinated to three fluorine atoms and one bromine atom. The molecule’s geometry is governed by the principles of valence shell electron pair repulsion, resulting in a nearly ideal tetrahedral configuration. The carbon–fluorine and carbon–bromine bonds exhibit significant differences in bond length and polarity, reflecting the disparate electronegativities and atomic radii of fluorine and bromine.
The carbon–fluorine bonds in bromotrifluoromethane are notably short and strong, a consequence of fluorine’s high electronegativity and the partial ionic character of the bond. These bonds typically measure approximately 1.32 Å in length, which is consistent with other perfluorinated methanes. In contrast, the carbon–bromine bond is longer, with a typical bond length of about 1.93 Å, reflecting bromine’s larger atomic radius and lower electronegativity compared to fluorine.
The electron distribution within the molecule is highly polarized, with the fluorine atoms withdrawing electron density from the central carbon, and the bromine atom contributing a significant dipole moment due to its size and polarizability. This polarization is further accentuated by the presence of three highly electronegative fluorine atoms, which create a strong electron-withdrawing effect, rendering the carbon atom electron-deficient and the bromine atom relatively electron-rich. The overall molecular dipole moment of bromotrifluoromethane is substantial, typically reported as approximately 0.51 Debye, which influences both its physical properties and intermolecular interactions [2] [3].
Quantum chemical calculations and X-ray crystallographic studies confirm that the molecular structure is rigid, with minimal deviation from ideal tetrahedral angles, and that the electron density is distributed asymmetrically due to the differing substituents. The molecular symmetry belongs to the C₃v point group, a consequence of the threefold rotational symmetry axis passing through the carbon and bromine atoms and the presence of three equivalent fluorine atoms.
The chemical bonding in bromotrifluoromethane is characterized by significant covalent character, with partial ionic contributions arising from the electronegativity differences between carbon, fluorine, and bromine. The carbon–fluorine bonds are among the strongest single bonds in organic chemistry, while the carbon–bromine bond, though weaker, is stabilized by the overall electron-withdrawing environment created by the fluorine atoms. This unique bonding arrangement imparts chemical inertness to the molecule under ambient conditions, a property that has contributed to its historical use in fire suppression systems [1] [2] [3].
Parameter | Value |
---|---|
Molecular formula | CF₃Br |
Molecular weight | 148.91 g/mol |
Molecular geometry | Tetrahedral |
Point group symmetry | C₃v |
C–F bond length | ~1.32 Å |
C–Br bond length | ~1.93 Å |
Dipole moment | ~0.51 Debye |
These structural and bonding characteristics underpin the compound’s unique physical and chemical behavior, influencing its phase transitions, spectroscopic properties, and reactivity profile.
The thermodynamic behavior of bromotrifluoromethane is governed by its molecular structure, intermolecular forces, and the balance between kinetic and potential energy contributions in various phases. This section presents a detailed analysis of its phase behavior, critical parameters, vapor pressure, and boiling point dynamics, supported by authoritative data.
Bromotrifluoromethane exhibits a well-defined set of phase transitions, transitioning between solid, liquid, and gaseous states over a broad temperature and pressure range. Its phase diagram is characterized by a low triple point, a relatively high critical temperature and pressure for a small molecule, and a wide liquid range under moderate pressures.
The triple point of bromotrifluoromethane is located at a temperature of approximately −168.00 °C and a pressure of 8.561 × 10⁻⁶ bar, marking the unique set of conditions where solid, liquid, and gas phases coexist in equilibrium [4]. The normal boiling point, defined at a pressure of 1.013 bar, is −57.89 °C, while the melting point is −168.00 °C, indicating a significant temperature interval between the solid and liquid phases at atmospheric pressure [4]. The critical point, representing the temperature and pressure above which the liquid and gas phases become indistinguishable, is observed at 67.00 °C and 39.7 bar, with a critical density of 744.55 kg/m³ [4].
These phase transition parameters are summarized in the following table:
Parameter | Value |
---|---|
Triple point temperature | −168.00 °C |
Triple point pressure | 8.561 × 10⁻⁶ bar |
Melting point | −168.00 °C |
Boiling point | −57.89 °C |
Critical temperature | 67.00 °C |
Critical pressure | 39.7 bar |
Critical density | 744.55 kg/m³ |
Latent heat of vaporization (at boiling point) | 116.692 kJ/kg |
The phase diagram of bromotrifluoromethane illustrates these transitions, highlighting the relationships between temperature, pressure, and phase stability [4].
The relatively high critical temperature and pressure for a molecule of this size are attributed to the strong intermolecular interactions, particularly dipole-dipole and London dispersion forces, arising from the polarizable bromine atom and the electron-withdrawing fluorine substituents. The wide liquid range under moderate pressures makes bromotrifluoromethane suitable for applications requiring stable liquid phases at sub-ambient temperatures, such as in refrigeration and specialized fire suppression systems [1] [4].
The vapor pressure and boiling point of bromotrifluoromethane are critical parameters that define its volatility, phase behavior, and suitability for various industrial applications. The compound exhibits a relatively high vapor pressure at ambient temperatures, consistent with its low boiling point and weak intermolecular forces in the gas phase.
At 25 °C, the vapor pressure of bromotrifluoromethane is reported as approximately 8.481 bar, reflecting its readiness to transition from liquid to vapor at moderate temperatures [4]. The vapor pressure increases exponentially with temperature, following the Clausius–Clapeyron relationship, and reaches the critical pressure of 39.7 bar at the critical temperature of 67.00 °C [4]. The normal boiling point, defined at 1.013 bar, is −57.89 °C, which is notably lower than that of many other halogenated methanes, a consequence of the molecule’s low molecular weight and the weak van der Waals interactions in the liquid phase.
The following table presents vapor pressure data for bromotrifluoromethane at selected temperatures:
Temperature (°C) | Vapor Pressure (bar) |
---|---|
−100 | 0.061 |
−80 | 0.31 |
−60 | 1.00 |
−40 | 2.84 |
−20 | 6.31 |
0 | 11.1 |
25 | 19.9 |
67 (critical) | 39.7 |
The latent heat of vaporization at the boiling point is 116.692 kJ/kg, indicating the energy required to convert one kilogram of liquid bromotrifluoromethane to vapor at constant temperature and pressure [4]. This value is consistent with the moderate strength of intermolecular forces in the liquid phase.
The boiling point dynamics of bromotrifluoromethane are influenced by its molecular structure, particularly the polarizability of the bromine atom and the electron-withdrawing effect of the fluorine atoms. The combination of these effects results in a compound that is both volatile and capable of forming stable liquid phases at low temperatures, properties that have been exploited in refrigeration and fire suppression technologies [1] [4].
The spectroscopic characterization of bromotrifluoromethane provides critical insights into its molecular structure, bonding, and dynamic behavior. Infrared and ultraviolet-visible absorption spectra reveal the vibrational and electronic transitions, while mass spectrometric analysis elucidates the fragmentation pathways and molecular stability under ionizing conditions.
The infrared absorption spectrum of bromotrifluoromethane is dominated by characteristic vibrational modes associated with the CF₃ and C–Br bonds. The molecule exhibits six prominent absorption peaks, each corresponding to a specific vibrational transition. These include the asymmetric and symmetric stretching modes of the CF₃ group, bending and deformation modes, and the stretching and bending modes of the C–Br bond.
The primary absorption peaks are observed at the following wavenumbers:
These absorption features are consistent with the molecular symmetry and the mass differences between fluorine and bromine, which influence the vibrational frequencies. The strong absorption in the 1000–1300 cm⁻¹ region is characteristic of the CF₃ group, while the lower frequency bands are attributed to the heavier bromine atom’s involvement in the vibrational modes.
The infrared spectrum provides a fingerprint for bromotrifluoromethane, enabling its identification and quantification in complex mixtures. The absence of significant absorption in the higher wavenumber region (>1500 cm⁻¹) reflects the lack of hydrogen atoms and associated stretching modes in the molecule.
The ultraviolet-visible absorption spectrum of bromotrifluoromethane is relatively featureless in the visible region, as the molecule lacks conjugated π systems or chromophores capable of absorbing visible light. However, in the ultraviolet region, weak absorption bands are observed, corresponding to electronic transitions from nonbonding electrons on the bromine atom to antibonding molecular orbitals. These transitions typically occur at wavelengths below 200 nm and are of low intensity, consistent with the molecule’s saturated, non-aromatic structure.
The absence of strong UV-Vis absorption bands renders bromotrifluoromethane transparent to visible light, a property that has facilitated its use in applications where optical clarity is required, such as in fire suppression systems for sensitive electronic equipment [1] [3].
Mass spectrometry provides a powerful tool for elucidating the fragmentation pathways and molecular stability of bromotrifluoromethane under ionizing conditions. Upon electron impact ionization, the molecule undergoes characteristic fragmentation, yielding a series of ions that reflect the sequential loss of halogen atoms and the cleavage of carbon–halogen bonds.
The most prominent ion in the mass spectrum of bromotrifluoromethane is the molecular ion (CF₃Br⁺), observed at a mass-to-charge ratio (m/z) of 148, corresponding to the intact molecule. Fragmentation of the molecular ion proceeds primarily via the loss of a bromine atom, yielding the trifluoromethyl cation (CF₃⁺) at m/z 69, which is a highly stable and abundant fragment due to the resonance stabilization of the CF₃ group.
Additional fragmentation pathways include the loss of fluorine atoms, resulting in the formation of bromodifluoromethyl (CBrF₂⁺, m/z 130) and difluoromethyl (CF₂⁺, m/z 50) ions. The relative intensities of these fragments provide insights into the bond dissociation energies and the stability of the resulting ions.
Ion | m/z | Assignment | Relative Intensity |
---|---|---|---|
CF₃Br⁺ | 148 | Molecular ion | High |
CBrF₂⁺ | 130 | Loss of one F atom | Moderate |
CF₃⁺ | 69 | Loss of Br atom | Very high |
CF₂⁺ | 50 | Loss of Br and one F atom | Moderate |
Br⁺ | 79/81 | Isotopic Br ions | Low |
The mass spectrum is further characterized by the presence of isotopic peaks corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in a characteristic doublet for fragments containing bromine. The high abundance of the CF₃⁺ ion reflects the stability of the trifluoromethyl group, while the lower intensity of the Br⁺ ion indicates the relative difficulty of cleaving the carbon–bromine bond without concomitant loss of fluorine atoms.
The fragmentation pattern of bromotrifluoromethane is consistent with its molecular structure and bonding, providing a robust analytical signature for its identification in complex mixtures and environmental samples.
Compressed Gas;Irritant